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molecular formula C8H9NO3 B1214274 Pyridoxal CAS No. 66-72-8

Pyridoxal

Cat. No. B1214274
M. Wt: 167.16 g/mol
InChI Key: RADKZDMFGJYCBB-UHFFFAOYSA-N
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Patent
US08889715B2

Procedure details

1.016 g (5 mmol) of pyridoxal hydrochloride (Aldrich) was placed in an Erlenmeyer and a solution of 0.456 g sodium bicarbonate (5.4 mmol) in 5 mL water was added. The resulting solution was set aside for some time and crystals precipitated. The thus precipitated crystals were collected by filtration, washed with cold water and dried to afford 0.68 g of the pyridoxal free base (80% yield).
Quantity
1.016 g
Type
reactant
Reaction Step One
Quantity
0.456 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([OH:8])=[C:6]([CH:9]=[O:10])[C:5]([CH2:11][OH:12])=[CH:4][N:3]=1.Cl.C(=O)(O)[O-].[Na+]>O>[CH3:1][C:2]1[N:3]=[CH:4][C:5]([CH2:11][OH:12])=[C:6]([CH:9]=[O:10])[C:7]=1[OH:8] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.016 g
Type
reactant
Smiles
CC1=NC=C(C(=C1O)C=O)CO.Cl
Step Two
Name
Quantity
0.456 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The thus precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=C(C=N1)CO)C=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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